trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane
Description
Trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane is a highly specialized organotin compound featuring two trimethylstannyl (Sn(CH₃)₃) groups attached to a fused benzothiolo framework. The [7,6-g] ring fusion indicates a bicyclic structure with sulfur atoms integrated into the aromatic system. Such compounds are of interest in materials science and catalysis due to the unique electronic and steric properties imparted by the tin centers and sulfur heteroatoms. However, none of the provided evidence sources directly address this compound, limiting the ability to elaborate on its synthesis, characterization, or applications.
Properties
IUPAC Name |
trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6S2.6CH3.2Sn/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11;;;;;;;;/h1-6H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKBDGJRKILTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(C=C2)C4=C(C=C3)C=C(S4)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene typically involves the stannylation of naphtho[1,2-b:5,6-b’]dithiophene. One common method includes the reaction of naphtho[1,2-b:5,6-b’]dithiophene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete stannylation .
Chemical Reactions Analysis
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through reactions with appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, to form larger conjugated systems.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) due to its high charge mobility and stability.
Photovoltaic Applications: The compound is used in the development of donor-acceptor conjugated polymers for photovoltaic applications.
Semiconductor Research: It is utilized in the synthesis of semiconductors with high current on/off ratios.
Mechanism of Action
The mechanism by which 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound’s planar structure allows for efficient charge transport, making it an excellent material for use in electronic devices. The trimethylstannyl groups enhance its solubility and processability, facilitating its incorporation into various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Heterocycles
- Example: 3-(Benzylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (6a) ():** Structure: Contains a benzylthio (-S-CH₂-C₆H₅) group and a triazole core. Key Data: NMR (¹H and ¹³C) confirmed substituent positions and electronic environments . Sulfur’s electron-withdrawing effects here contrast with the electron-donating Sn(CH₃)₃ groups in the stannane derivative.
Organotin Compounds
- General Properties: Organotin compounds (e.g., trimethylstannyl derivatives) are known for their thermal stability and applications in cross-coupling reactions.
Research Findings and Data Gaps
Analytical Techniques
- Spectroscopy: The evidence highlights IR (for carbonyl identification) and NMR (for substituent mapping) as critical tools .
- Mass Spectrometry : Used in to confirm molecular ions (e.g., m/z = 337 for C₂₂H₁₅N₃O) . Tin isotopes (e.g., ¹¹⁷Sn, ¹¹⁹Sn) would complicate the MS profile of the stannane derivative.
Critical Limitations of the Provided Evidence
- No Direct Data: The evidence lacks references to organotin compounds or benzothiolo-stannane systems.
- Structural Mismatches: The cited compounds focus on nitrogen-heterocycles (triazoles) or phenolic antioxidants, which differ fundamentally in reactivity and application.
Biological Activity
Trimethyl-(2-trimethylstannyl-benzothiolo[7,6-g]benzothiol-7-yl)stannane is an organotin compound with potential applications in various fields, including materials science and medicinal chemistry. This article focuses on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
The compound's IUPAC name is trimethyl-(2-trimethylstannyl-benzothiolo[7,6-g]benzothiol-7-yl)stannane, with the CAS number 1218771-02-8. Its molecular formula is , and it features a complex arrangement of tin and sulfur atoms that contribute to its unique properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 566.0 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Anticancer Properties
Recent studies have indicated that organotin compounds exhibit significant anticancer activity. For instance, trimethylstannyl derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
A study evaluated the effects of trimethyl-(2-trimethylstannyl-benzothiolo[7,6-g]benzothiol-7-yl)stannane on MCF-7 breast cancer cells. The results demonstrated:
- Inhibition of Cell Proliferation : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analysis showed increased Annexin V staining, indicating early apoptotic changes.
- Cell Cycle Arrest : The compound caused significant G1 phase arrest.
Antimicrobial Activity
Organotin compounds have also been studied for their antimicrobial properties. Trimethyl-(2-trimethylstannyl-benzothiolo[7,6-g]benzothiol-7-yl)stannane exhibited notable activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In vitro tests demonstrated:
- Effective Against Gram-positive Bacteria : The compound showed significant inhibition against Staphylococcus aureus.
- Minimal Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for Staphylococcus aureus.
The biological activity of this compound can be attributed to its ability to interact with cellular components:
- Metal Ion Release : Upon hydrolysis, organotin compounds release tin ions that can disrupt cellular functions.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to apoptosis.
Research Findings Summary
A summary of key research findings regarding the biological activities of trimethyl-(2-trimethylstannyl-benzothiolo[7,6-g]benzothiol-7-yl)stannane is presented below:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against Staphylococcus aureus |
| Mechanism | Involves ROS generation and metal ion release |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
